Pharmacological profile and properties of Xanthinol
Pharmacological profile and properties of Xanthinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthinol, most commonly available as Xanthinol Nicotinate, is a vasoactive compound that has been utilized in the management of cerebrovascular and peripheral vascular disorders.[1][2][3] It is a salt of xanthinol, a theophylline derivative, and nicotinic acid (niacin or vitamin B3).[4][5] This technical guide provides an in-depth overview of the pharmacological profile and properties of Xanthinol, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and therapeutic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C13H21N5O4 | |
| Molecular Weight | 311.34 g/mol | |
| Appearance | Yellowish-white crystalline powder | |
| Solubility | Water soluble |
Pharmacological Profile
Mechanism of Action
The pharmacological effects of Xanthinol Nicotinate are attributable to the synergistic actions of its two components: the xanthinol moiety and nicotinic acid. Upon administration, it is rapidly hydrolyzed into these two constituents.
Xanthinol Moiety: As a derivative of theophylline, the xanthinol component is believed to exert its effects through two primary mechanisms:
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Phosphodiesterase (PDE) Inhibition: Xanthine derivatives are known inhibitors of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE leads to an accumulation of intracellular cAMP and cGMP in vascular smooth muscle cells, resulting in vasodilation.
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Adenosine Receptor Antagonism: Xanthines are also recognized as antagonists of adenosine receptors. By blocking these receptors, they can counteract the vasoconstrictive effects of adenosine.
Nicotinic Acid Moiety: Nicotinic acid contributes to the vasodilatory and metabolic effects of the compound through several pathways:
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Prostaglandin Synthesis: Nicotinic acid stimulates the production of prostaglandins, particularly prostaglandin D2 (PGD2), which are potent vasodilators.
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Influence on Cellular Metabolism: Nicotinic acid is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are critical for numerous metabolic processes, including tissue respiration and glucose metabolism. The positively charged xanthinol ion is thought to facilitate the transport of nicotinic acid into cells.
The combined actions of the xanthinol and nicotinic acid moieties result in vasodilation, improved blood flow, and enhanced cellular metabolism.
Pharmacodynamics
The primary pharmacodynamic effect of Xanthinol is vasodilation, leading to increased blood flow in both cerebral and peripheral vascular beds. This improvement in microcirculation is thought to underlie its therapeutic benefits.
Studies have demonstrated that Xanthinol Nicotinate can:
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Improve cerebral metabolism: By increasing glucose and oxygen utilization in the brain.
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Enhance erythrocyte flexibility: This improves the rheological properties of blood, allowing for easier passage through narrow capillaries.
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Inhibit platelet aggregation: This effect may contribute to its therapeutic use in vascular disorders.
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Reduce blood viscosity, cholesterol, and fibrinogen levels.
Pharmacokinetics
| Parameter | Value | Source |
| Absorption Half-life | 0.4 hours | |
| Volume of Distribution | 0.93 L/kg | |
| Metabolism | Rapidly degrades into xanthinol and nicotinic acid. Xanthinol is metabolized to stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines. | |
| Elimination | Metabolites are excreted in the urine, with about 7-8% of the eliminated xanthinol being in the form of its metabolites. |
Therapeutic Applications
Xanthinol Nicotinate has been primarily indicated for the treatment of:
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Cerebrovascular disorders: Including conditions associated with impaired cerebral circulation.
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Peripheral vascular diseases: Such as intermittent claudication.
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Hyperlipidemia: Due to the cholesterol-lowering effects of nicotinic acid.
Clinical studies have shown that Xanthinol Nicotinate can significantly improve symptoms in patients with inoperable peripheral vascular disease, including reductions in claudication pain and rest pain. It has also been investigated for its potential in promoting the healing of leg ulcers associated with hemoglobinopathies.
Adverse Effects and Drug Interactions
Common side effects of Xanthinol Nicotinate include flushing, generalized itching, rash, and abdominal pain. Due to its vasodilatory effects, it may cause hypotension.
Xanthinol Nicotinate can interact with antihypertensive drugs, potentially leading to an excessive drop in blood pressure.
Experimental Protocols
Detailed experimental protocols for characterizing the pharmacological profile of Xanthinol are crucial for research and development. Below are representative methodologies for key assays.
Phosphodiesterase Inhibition Assay (Representative Protocol)
This assay would be used to determine the inhibitory potency (IC50) of Xanthinol on various phosphodiesterase isoforms.
Materials:
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Recombinant human phosphodiesterase enzymes (e.g., PDE1-5)
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[3H]-cAMP or [3H]-cGMP as a substrate
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Snake venom nucleotidase
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Ion-exchange resin
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Scintillation fluid and counter
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Xanthinol Nicotinate and reference inhibitors (e.g., IBMX, rolipram)
Method:
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Prepare assay buffer (e.g., Tris-HCl buffer with MgCl2).
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Add a solution of Xanthinol Nicotinate at various concentrations to the assay wells.
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Initiate the reaction by adding the phosphodiesterase enzyme and the radiolabeled substrate.
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Incubate the mixture at 30°C for a defined period.
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Terminate the reaction by boiling.
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Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
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Separate the radiolabeled nucleoside from the unreacted substrate using an ion-exchange resin.
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Quantify the amount of radioactivity in the eluate using a scintillation counter.
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Calculate the percentage of inhibition at each concentration of Xanthinol Nicotinate and determine the IC50 value using non-linear regression analysis.
Ex Vivo Vasodilation Assay (Representative Protocol)
This assay would be used to determine the vasodilatory efficacy (EC50) of Xanthinol Nicotinate on isolated blood vessels.
Materials:
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Isolated arterial rings (e.g., rat aorta)
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Organ bath system with force transducers
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Krebs-Henseleit solution
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Phenylephrine or other vasoconstrictors
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Xanthinol Nicotinate and a reference vasodilator (e.g., acetylcholine)
Method:
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Mount the arterial rings in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
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Allow the tissues to equilibrate under a resting tension.
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Induce a sustained contraction with a vasoconstrictor like phenylephrine.
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Once a stable contraction is achieved, add cumulative concentrations of Xanthinol Nicotinate to the bath.
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Record the changes in isometric tension.
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Calculate the percentage of relaxation at each concentration relative to the pre-contracted tension.
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Determine the EC50 value by plotting a concentration-response curve.
Signaling Pathways
The multifaceted mechanism of action of Xanthinol involves several key signaling pathways.
Xanthine Moiety Signaling Pathway
The xanthinol component, as a phosphodiesterase inhibitor and potential adenosine receptor antagonist, influences intracellular cyclic nucleotide levels.
Caption: Signaling pathway of the Xanthinol moiety.
Nicotinic Acid Moiety Signaling Pathway
The nicotinic acid component primarily acts through prostaglandin synthesis to induce vasodilation.
Caption: Signaling pathway of the Nicotinic Acid moiety.
Conclusion
Xanthinol Nicotinate is a compound with a well-documented history of use in vascular disorders. Its dual mechanism of action, combining the vasodilatory and metabolic effects of its xanthinol and nicotinic acid components, provides a multifaceted approach to improving blood flow and cellular function. This technical guide summarizes the key pharmacological properties of Xanthinol, offering a foundation for further research and development in the field of vascular pharmacology. Further investigation into its specific interactions with molecular targets and detailed characterization of its pharmacodynamic effects will continue to enhance our understanding of this compound's therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thrombolytic and antiplatelet action of xanthinol nicotinate (Sadamin): possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthinol nicotinate in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]
